molecular formula C17H13N3O2S2 B2517234 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034397-84-5

2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2517234
CAS No.: 2034397-84-5
M. Wt: 355.43
InChI Key: LNFVHGLOLRCUNG-UHFFFAOYSA-N
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Description

2-Cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule with the CAS number 2034397-84-5 and a molecular formula of C17H13N3O2S2 . It features a molecular structure that incorporates both a pyridine and a thiophene ring system, linked by a methylene bridge to a benzenesulfonamide group bearing a cyano substituent . This specific arrangement of heteroaromatic systems and functional groups is often explored in medicinal chemistry and drug discovery research for creating targeted molecular probes. The compound is characterized by key predicted physicochemical properties, including a density of 1.44±0.1 g/cm³ at 20 °C and 760 Torr, and a boiling point of 572.7±60.0 °C . Its predicted pKa is 8.54±0.40 . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various in vitro assays to investigate its potential biological activities and interactions.

Properties

IUPAC Name

2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFVHGLOLRCUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved by reacting 2-bromopyridine with thiophene-3-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Introduction of the Benzenesulfonamide Group: The pyridine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.

    Addition of the Cyano Group: Finally, the cyano group is introduced by reacting the intermediate with a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the sulfonamide moiety are known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous molecules from the literature:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Functional Groups Reported Applications Synthesis Method (Reference)
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide Benzenesulfonamide 2-cyano, pyridinylmethyl-thiophene Inferred pesticidal activity Likely sulfonylation of amine (analogous to )
Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide) Acetamide Cyano, methoxyimino, ethylaminocarbonyl Fungicide (oomycete control) Reaction of cyanoacetamide derivatives
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide 4-methyl, anilinopyridine Not specified (research compound) Sulfonylation of N2-phenylpyridine-2,3-diamine
4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide Benzenesulfonamide + thiazolidinone 4-methyl, thiazolidinone-carbonyl Fungicide/insecticide (implied) Reaction of sulfonylisocyanate with 2-thiazolidione

Functional Group Analysis

  • Cyano Group: The target compound’s 2-cyano substituent is shared with cymoxanil , a known fungicide. However, the target compound’s thiophene-pyridine moiety may confer distinct steric or electronic effects compared to cymoxanil’s methoxyimino group.
  • Sulfonamide Linkage: Present in all compared compounds, this group facilitates hydrogen bonding and solubility. The target compound’s benzenesulfonamide core is analogous to N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide , but the latter’s methyl group may reduce polarity compared to the cyano substituent.
  • Heterocyclic Moieties: The thiophene-pyridine system in the target compound contrasts with the thiazolidinone ring in ’s derivative . Thiophene’s electron-rich nature could enhance π-π stacking in biological targets, whereas thiazolidinone’s carbonyl may engage in stronger hydrogen bonding.

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